molecular formula C13H12ClNO B1271969 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one CAS No. 849021-07-4

6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one

Cat. No. B1271969
CAS RN: 849021-07-4
M. Wt: 233.69 g/mol
InChI Key: XCPNBFVIMZKMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (CMDPQ) is a heterocyclic organic compound that is found in various types of plants and fungi. It is a member of the pyrido[3,2,1-ij]quinolin-5-one family, which is a group of compounds that have a wide range of biological activities. CMDPQ has been studied extensively in recent years due to its potential medicinal applications.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer therapy .

Antibacterial Activity

Quinazolinone derivatives have demonstrated significant antibacterial activity . They can inhibit the growth of various bacterial strains, which could be beneficial in the development of new antibiotics .

Anti-inflammatory Activity

These compounds have also been studied for their anti-inflammatory properties . They can potentially be used to treat inflammatory diseases .

Anticonvulsant Activity

Quinazolinone derivatives have shown potential as anticonvulsants . They could be used in the treatment of epilepsy and other seizure disorders .

Antifungal Activity

These compounds have demonstrated antifungal properties . They can inhibit the growth of various fungal strains, which could be beneficial in the treatment of fungal infections .

Antimalarial Activity

Quinazolinone derivatives have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .

Anti-Parkinsonism Activity

These compounds have shown potential in the treatment of Parkinson’s disease . They can potentially be used to manage the symptoms of this neurodegenerative disorder .

Blood Coagulation Inhibition

Some derivatives of quinazolinone, such as 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, have been studied as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play key roles in blood coagulation, and their inhibition could help prevent thrombosis .

properties

IUPAC Name

3-(chloromethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPNBFVIMZKMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375447
Record name 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one

CAS RN

849021-07-4
Record name 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.